REACTION_SMILES
|
[CH2:10]([CH3:11])[O:12][CH:13]([CH2:14][Br:15])[O:16][CH2:17][CH3:18].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[H-:8].[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][n:7]1.[Na+:9].[OH2:19]>>[NH:1]([c:2]1[n:3][cH:4][cH:5][cH:6][n:7]1)[CH2:14][CH:13]([O:12][CH2:10][CH3:11])[O:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(CBr)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ncccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(CNc1ncccn1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |